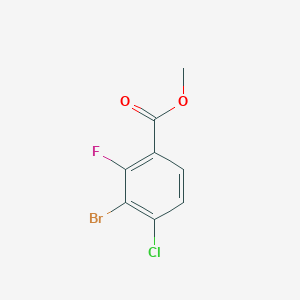

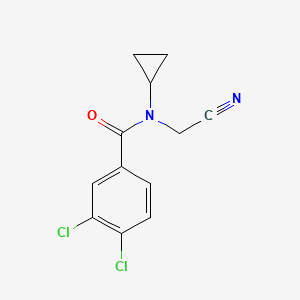

Methyl 3-bromo-4-chloro-2-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-bromo-4-chloro-2-fluorobenzoate, also known as 3-Bromo-4-chloro-2-fluorobenzoic acid methyl ester, is a chemical compound that is used in various scientific and industrial applications. It is a colorless, crystalline solid that is soluble in organic solvents such as ethanol, dichloromethane, and acetone. It is also used as a building block in the synthesis of organic compounds. This compound has a wide range of applications in the fields of medicine, biochemistry, and materials science.

Applications De Recherche Scientifique

Differential Reactivity and Enzymatic Processing

A study on [p-(halomethyl)benzoyl]formates, including analogues with halogen substitutions similar to those in Methyl 3-bromo-4-chloro-2-fluorobenzoate, revealed variations in reactivity when processed by benzoylformate decarboxylase. This enzyme can handle such substrates differently, ranging from normal processing to acting as competitive inhibitors, depending on the halogen present. The study suggests that the nature of the halogen affects the substrate's enzymatic fate, indicating potential applications in enzymatic synthesis and inhibitor design (Reynolds et al., 1988).

Structure–Property Relationships in Thermochemistry

Research into the thermochemical properties of halogen-substituted benzoic acids, including those structurally related to Methyl 3-bromo-4-chloro-2-fluorobenzoate, provides valuable insights into energetic relationships. This knowledge is crucial for understanding the stability, reactivity, and potential applications of such compounds in materials science and environmental chemistry (Zherikova & Verevkin, 2019).

Reductive Dechlorination and Dehalogenation Studies

Investigations on the reductive dechlorination of halobenzoates by microbial organisms offer a glimpse into the biodegradability and environmental fate of complex organic compounds. Such studies can inform the development of bioremediation strategies for halogenated organic pollutants and the synthesis of environmentally benign compounds (van den Tweel, Kok, & de Bont, 1987).

Ionic Liquids and Corrosion Inhibition

The synthesis and application of halogen-containing ionic liquids for corrosion inhibition on metal surfaces highlight the potential of Methyl 3-bromo-4-chloro-2-fluorobenzoate derivatives in materials protection. Such compounds could be explored for their effectiveness in protecting metals against corrosion, offering insights into the design of new corrosion inhibitors (Bhaskaran et al., 2019).

Novel Syntheses and Catalysis

Research on the novel synthesis of benzoxazines demonstrates the utility of halogenated benzoates in facilitating unique organic reactions. This area of study suggests applications in the synthesis of complex organic molecules and the development of new catalytic processes (Kudo, Furuta, & Sato, 1996).

Propriétés

IUPAC Name |

methyl 3-bromo-4-chloro-2-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVLEYOIBDTZLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Cl)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-4-chloro-2-fluorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-[4-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2734373.png)

![5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2734376.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2734378.png)

![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2734382.png)

![3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-piperidin-1-ylquinoline](/img/structure/B2734384.png)

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2734390.png)

![3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734391.png)

![5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2734393.png)